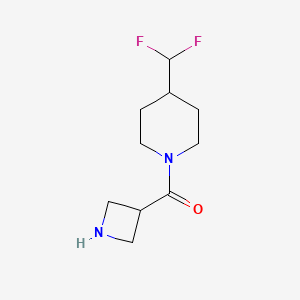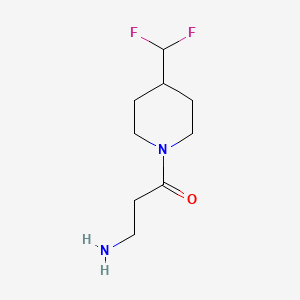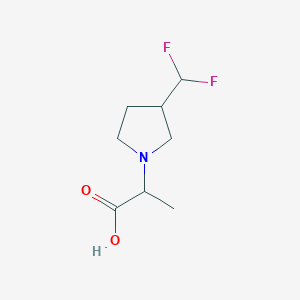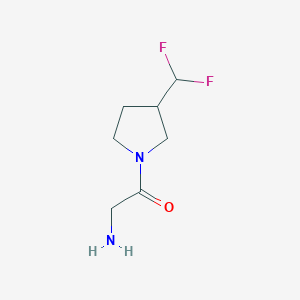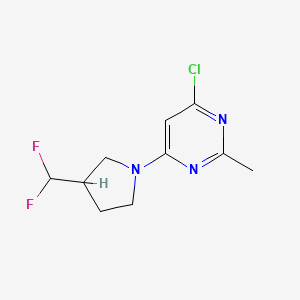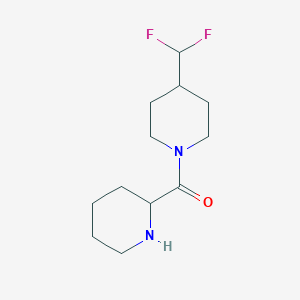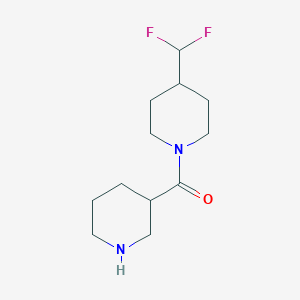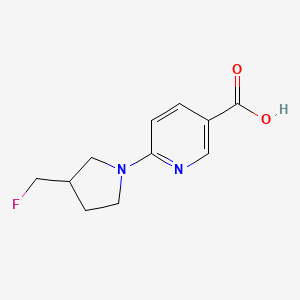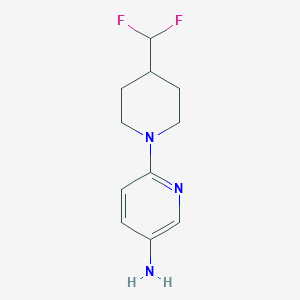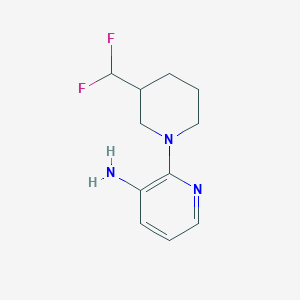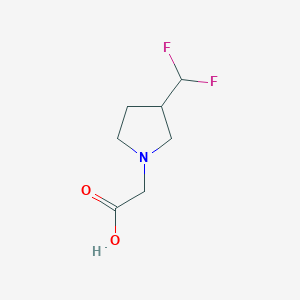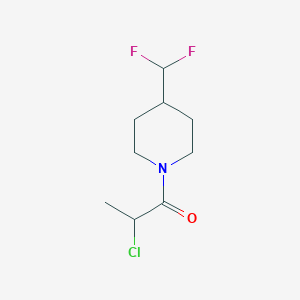
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H12ClN3. It has a molecular weight of 197.66 g/mol .
Synthesis Analysis
There are several papers that discuss the synthesis of related compounds. For instance, one paper discusses the synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-dihydropyrimidin-2-ones . Another paper discusses the synthesis, biological evaluation, and computational studies of 6-fluoro-4-(piperidin-4-yl)pyrimidine-2(1H)-ones . Yet another paper discusses the discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-6-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, single crystal X-ray analysis can be used to confirm the structure of the new compound . Another study discusses the crystal structure of 4-chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various methods. For instance, one study discusses the in vitro anti-mycobacterial screening of synthesized molecules . Another study discusses the improved and efficient synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, the molecular weight of the compound is 197.66 g/mol . The compound has a topological polar surface area of 29 Ų .
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The synthesis of 2-piperidinomethylamino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines was aimed at developing antimicrobial agents. These compounds were prepared by reacting 2-amino-4-(7-H/substitutedcoumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines with piperidine and formaldehyde, and their antimicrobial activity was confirmed against various bacterial and fungal strains (Imran et al., 2016).
Microwave-Assisted Synthesis and Antibacterial Activity
Another study utilized microwave-assisted synthesis to create piperidine-containing pyrimidine imines and thiazolidinones, demonstrating their effectiveness as antibacterial agents. The structural properties of these newly synthesized compounds were confirmed through spectral data, indicating their potential for further application in the field of antibacterial treatments (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity of Fluorinated Derivatives
The study on the antimicrobial activity of novel fluorinated thiazolopyridines and thiazolopyridopyrimidines highlighted their potential in combating microbial infections. The synthesis process involved the condensation of aromatic aldehydes, malononitrile, and thioglycolic acid, followed by further chemical reactions to produce these derivatives. The structures of the compounds were established using various spectroscopic methods, and their antimicrobial effectiveness was also reported (El-Maghraby, Ali, Ahmed, & El-Gaby, 2002).
Anticonvulsant Drug Structures
The crystal structures of three anticonvulsant compounds were studied, providing insights into the structural and electronic properties of substituted pyridazines, triazines, and pyrimidines. The findings from X-ray diffraction and ab initio molecular-orbital calculations revealed significant structural details and the influence of substitutions on the compounds' properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Mechanism of Action
The mechanism of action of “4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine” can be inferred from related studies. For instance, one study discusses how GPR119 agonists stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Safety and Hazards
Future Directions
The future directions for the study of “4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine” can be inferred from related studies. For instance, one study discusses the in vitro anti-mycobacterial screening of synthesized molecules . Another study discusses the discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-6-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile .
Properties
IUPAC Name |
4-chloro-6-[3-(difluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c11-8-4-9(15-6-14-8)16-3-1-2-7(5-16)10(12)13/h4,6-7,10H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDWXKMRZZBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


